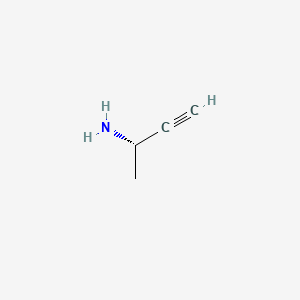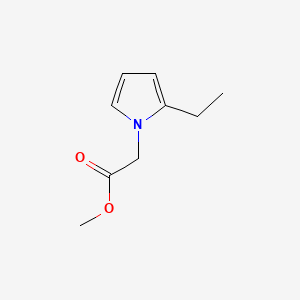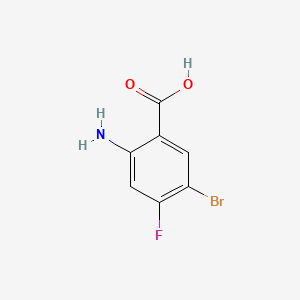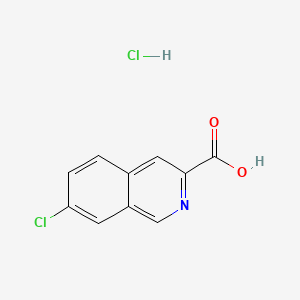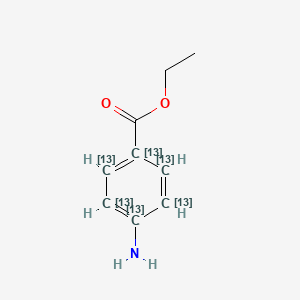![molecular formula C9H14O3S B586917 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester CAS No. 142148-14-9](/img/structure/B586917.png)
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester
Descripción general
Descripción
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester, commonly known as ATCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
ATCA has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. ATCA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
ATCA works by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways. Specifically, it inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that produce inflammatory mediators. By inhibiting these enzymes, ATCA reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
ATCA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ATCA in lab experiments is that it is a relatively stable compound that can be easily synthesized. It also has low toxicity, making it safe to use in vitro studies. However, one limitation of using ATCA is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of ATCA in scientific research. One direction is the development of ATCA-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the use of ATCA as a tool for studying the inflammatory and cancer pathways. Finally, further research is needed to fully understand the mechanism of action of ATCA and its potential applications in other fields.
Conclusion:
In conclusion, ATCA is a promising compound that has potential applications in the treatment of inflammatory diseases and cancer. Its anti-inflammatory and anti-cancer properties make it a valuable tool for scientific research, and its relatively easy synthesis method and low toxicity make it a safe and accessible compound for use in lab experiments. Further research is needed to fully understand the potential of ATCA and its future directions in scientific research.
Propiedades
IUPAC Name |
methyl 2-[1-(acetylsulfanylmethyl)cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-7(10)13-6-9(3-4-9)5-8(11)12-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCGYSJHYCTYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703862 | |
| Record name | Methyl {1-[(acetylsulfanyl)methyl]cyclopropyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester | |
CAS RN |
142148-14-9 | |
| Record name | Methyl 1-[(acetylthio)methyl]cyclopropaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142148-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl {1-[(acetylsulfanyl)methyl]cyclopropyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

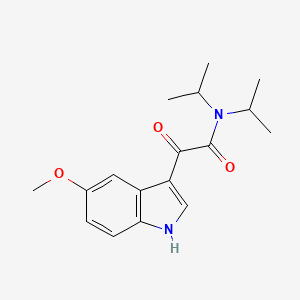
![1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride](/img/no-structure.png)
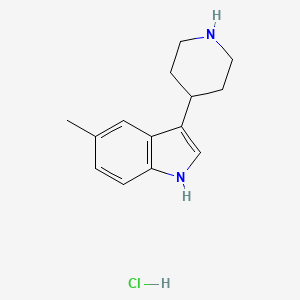
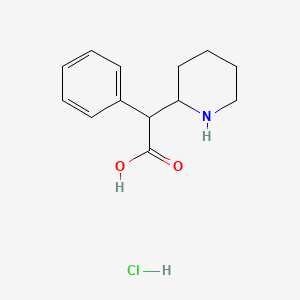
![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)
